molecular formula C11H9FN2O B6385291 5-(3-Fluoro-4-methylphenyl)-2-hydroxypyrimidine CAS No. 1111108-32-7

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyrimidine

Cat. No.: B6385291
CAS No.: 1111108-32-7
M. Wt: 204.20 g/mol
InChI Key: HLUZWCHHWUXDLU-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-fluoro-4-methylphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methylphenyl)-2-hydroxypyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(3-Fluoro-4-methylphenyl)-2-pyrimidinone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Fluoro-4-methylphenyl)-2-pyrimidinone
  • 3-Fluoro-4-methylphenyl isocyanate
  • 3-Fluoro-4-methylphenylboronic acid

Uniqueness

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyrimidine is unique due to its specific substitution pattern and the presence of both a fluorine atom and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-7-2-3-8(4-10(7)12)9-5-13-11(15)14-6-9/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUZWCHHWUXDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CNC(=O)N=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686795
Record name 5-(3-Fluoro-4-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-32-7
Record name 5-(3-Fluoro-4-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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